tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

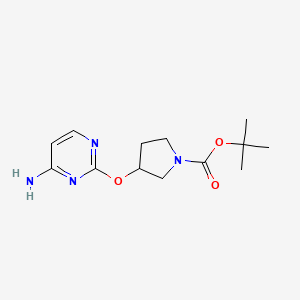

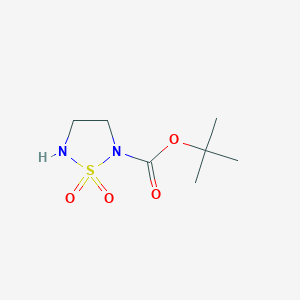

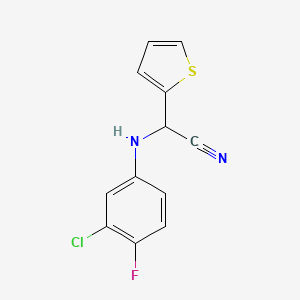

Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C7H14N2O4S . It has a molecular weight of 222.26 g/mol . The compound is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N2,N5-substituted five-membered cyclosulfamides were prepared starting from proteogenic amino acids and chlorosulfonyl isocyanate via the Mitsunobu reaction . The BOC (tert-butoxycarbonyl) group, which is probably the most common amine protecting group in non-peptide chemistry, can be added using di-tert-butyl dicarbonate (BOC2O), triethylamine (TEA), and tetrahydrofuran (THF) .Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazolidine ring, which is a five-membered heterocyclic motif . The compound also contains a tert-butyl group and a carboxylate group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 222.26 g/mol and a molecular formula of C7H14N2O4S .Scientific Research Applications

Antimicrobial Applications

The sulfamide functional group in this compound is increasingly relevant in both medicinal and bioorganic chemistry . It has been used to create a series of N2,N5-substituted five-membered cyclosulfamides . These compounds have shown promising antimicrobial properties .

Use in Peptidomimetics

Cyclosulfamides, which can be derived from this compound, have been used in the field of medicinal chemistry as nonhydrolysable components in peptidomimetics . They have shown potential in regulating serotonin levels .

HIV and Serine Protease Inhibitors

Cyclosulfamides derived from this compound have been used as HIV and serine protease inhibitors . This makes the compound potentially useful in the development of antiviral drugs .

Synthesis of Novel Organic Compounds

Piperazine and N-Boc piperazine derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis of Benzyl-Protected Compounds

The title compound is an important intermediate of the Lacosamide synthesis . Lacosamide (trade name Vimpat) is an anticonvulsant drug approved for the adjunctive treatment of partial-onset seizures and neuropathic pain .

Synthesis of Functional 1,2-dithiolanes

This compound can be used in the synthesis of functional 1,2-dithiolanes . Such eclipsed CCSS conformations in 1,2-dithiolanes with low CSSC dihedral angles could potentially contribute to the reactivity associated with such compounds .

Synthesis of [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline Systems

The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins . These compounds have shown potential antimalarial, antidepressant, and antileishmanial activity .

properties

IUPAC Name |

tert-butyl 1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,3)13-6(10)9-5-4-8-14(9,11)12/h8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFAUGSFPCAVKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide | |

CAS RN |

263719-76-2 |

Source

|

| Record name | tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2378074.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2378076.png)

![N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2378078.png)

![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2378080.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2378083.png)

![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)